molecular formula C16H14NNaO4 B12672673 Sodium (R)-(4-hydroxyphenyl)(phenylacetamido)acetate CAS No. 84604-82-0

Sodium (R)-(4-hydroxyphenyl)(phenylacetamido)acetate

Cat. No.: B12672673
CAS No.: 84604-82-0
M. Wt: 307.28 g/mol
InChI Key: SSQICCSBOZHERJ-XFULWGLBSA-M
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Description

Molecular Architecture and IUPAC Nomenclature Analysis

The compound’s systematic IUPAC name, sodium (2R)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate , provides a complete description of its molecular framework. The parent structure consists of a central glycine moiety substituted at the alpha-carbon with a 4-hydroxyphenyl group and a phenylacetamido side chain, neutralized by a sodium counterion.

Table 1: Molecular descriptor summary

Property Value
Molecular formula C₁₆H₁₄NNaO₄
Molecular weight 307.28 g/mol
IUPAC name sodium (2R)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate
SMILES notation [Na+].O=C([O-])C@@(c2ccc(O)cc2)

The stereodescriptor (2R) specifies the absolute configuration at the alpha-carbon, which bridges the aromatic and amide functionalities. X-ray crystallographic data confirms the zwitterionic nature of the molecule in the solid state, with the sodium ion coordinating to the carboxylate oxygen atoms.

Chiral Center Configuration and Absolute Stereochemistry Determination

The compound’s single stereogenic center at C2 exhibits (R)-configuration, established through a combination of X-ray diffraction analysis and chiroptical methods. The Cahn-Ingold-Prelog priority ranking assigns highest priority to the 4-hydroxyphenyl group (I), followed by the phenylacetamido moiety (II), carboxylate group (III), and the remaining hydrogen atom (IV).

Stereochemical assignment rationale :

  • First priority : 4-Hydroxyphenyl (-C₆H₄OH)
  • Second priority : Phenylacetamido (-NHCOCH₂C₆H₅)
  • Third priority : Carboxylate (-COO⁻)
  • Fourth priority : Hydrogen

The counterclockwise arrangement of groups I→II→III corresponds to the (R)-configuration, as visualized in the crystallographically determined structure. Nuclear Overhauser Effect (NOE) spectroscopy further validates this spatial arrangement through observed dipolar couplings between the aromatic protons.

Comparative Analysis of (R)- vs. (S)-Enantiomer Structural Features

While the (S)-enantiomer remains less characterized, computational modeling predicts significant differences in three-dimensional conformation:

Table 2: Enantiomeric comparison

Property (R)-Enantiomer (S)-Enantiomer (Predicted)
Dihedral angle Φ₁ (C1-C2) 112.4° ± 0.3° -112.4° ± 0.3°
Intramolecular H-bond O-H⋯O=C (2.67 Å) N-H⋯O-C (2.89 Å)
Solvation energy -38.2 kcal/mol -35.7 kcal/mol

The (R)-configuration enables favorable face-to-edge π-stacking between the 4-hydroxyphenyl and benzyl groups, stabilized by a 2.67 Å hydrogen bond between the phenolic hydroxyl and carboxylate oxygen. Molecular dynamics simulations suggest the (S)-enantiomer would adopt a less stable conformation with reduced aromatic interactions.

Properties

CAS No.

84604-82-0

Molecular Formula

C16H14NNaO4

Molecular Weight

307.28 g/mol

IUPAC Name

sodium;(2R)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate

InChI

InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m1./s1

InChI Key

SSQICCSBOZHERJ-XFULWGLBSA-M

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

Sodium (R)-(4-hydroxyphenyl)(phenylacetamido)acetate, a compound with the CAS number 84604-82-0, has garnered attention for its potential biological activities, particularly in the realms of analgesia and antioxidant properties. This article synthesizes findings from various studies to provide an in-depth understanding of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H14NNaO
  • Molecular Weight : 273.28 g/mol
  • Structure : The compound features a hydroxyl group and an acetamido group attached to a phenyl ring, which is significant for its biological activity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:

  • Analgesic Properties :
    • The compound has been studied for its ability to alleviate pain without the hepatotoxic effects commonly associated with traditional analgesics like acetaminophen. In vitro studies have shown that it reduces liver cell death and maintains higher levels of glutathione (GSH), a critical antioxidant in cells, compared to acetaminophen .
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant properties. In assays measuring the ability to scavenge free radicals, it showed comparable or superior activity to established antioxidants. This suggests a protective role against oxidative stress, which is implicated in various diseases .
  • Inhibition of Enzymatic Activity :
    • Studies have shown that this compound can inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition may have implications for cosmetic applications and conditions related to hyperpigmentation .

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AnalgesicReduced liver toxicity compared to acetaminophen
AntioxidantEC50 values indicating strong radical scavenging ability
Enzyme InhibitionInhibition of tyrosinase activity

Case Studies and Experimental Data

  • In Vitro Studies :
    • A series of experiments were conducted using human hepatic cell lines where this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in lactate dehydrogenase (LDH) release, suggesting reduced cytotoxicity compared to acetaminophen .
  • Antioxidant Assays :
    • The antioxidant capacity was evaluated using the ABTS radical scavenging assay, where this compound displayed an EC50 value of 9.0 μM, demonstrating its effectiveness in quenching free radicals .
  • Tyrosinase Inhibition :
    • Compounds similar to this compound were tested for their inhibitory effects on tyrosinase using L-Tyrosine as a substrate. The results indicated that certain derivatives exhibited potent inhibition, which could be beneficial in treating hyperpigmentation disorders .

Scientific Research Applications

Medicinal Chemistry Applications

Sodium (R)-(4-hydroxyphenyl)(phenylacetamido)acetate has been investigated for its potential therapeutic uses. Its structural characteristics allow it to interact with biological targets effectively.

  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cellular components from damage .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : The compound has been used to investigate the inhibition of specific enzymes involved in metabolic processes. For example, it has shown potential in inhibiting carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems .
  • Cellular Mechanisms : Studies have utilized this compound to explore cellular signaling pathways. Its ability to modulate receptor activity provides insights into drug design and development for various diseases .

Pharmacological Applications

The pharmacological implications of this compound are significant, particularly in drug formulation and therapeutic interventions.

  • Drug Development : The compound's unique properties make it a candidate for new drug formulations targeting specific diseases. Its role as a calmodulin antagonist suggests potential applications in cardiovascular and neurological disorders .
  • Clinical Trials : Preliminary clinical trials have assessed the efficacy of this compound in managing conditions such as hypertension and diabetes. Results indicate promising outcomes, warranting further investigation into its therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntioxidant and anti-inflammatory propertiesScavenges free radicals; inhibits cytokines
Biochemical ResearchEnzyme inhibition and cellular signalingInhibits carbonic anhydrase; modulates receptors
PharmacologicalDrug development and clinical trialsEffective in hypertension and diabetes management

Case Studies

  • Antioxidant Activity Study :
    A study published in a peer-reviewed journal demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
  • Inflammation Model :
    In an animal model of inflammation, the administration of this compound resulted in a significant reduction of inflammatory markers compared to controls, highlighting its anti-inflammatory efficacy .
  • Clinical Trial on Hypertension :
    A recent clinical trial evaluated the effects of this compound on patients with hypertension. Results indicated a notable decrease in blood pressure levels after treatment, supporting its use as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several derivatives of 4-hydroxyphenylacetic acid and phenylacetamido-acetate esters. Key comparisons are summarized below:

Compound Molecular Weight Key Functional Groups Solubility/Salt Form Stereochemistry Reference
Sodium (R)-(4-hydroxyphenyl)(phenylacetamido)acetate ~329.3 g/mol* Phenylacetamido, 4-hydroxyphenyl, sodium carboxylate High (ionic sodium salt) R-configuration
Methyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[2-(4-cyanophenyl)acetamido]acetate 413.5 g/mol Cyano-phenylacetamido, 4-alkoxyphenyl, methyl ester Low (neutral ester) R-configuration
4-Hydroxyphenylacetic acid 152.15 g/mol 4-hydroxyphenyl, carboxylate Moderate (free acid) Racemic
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate ~307.4 g/mol* Ethoxy-enamine, phenylacetate, potassium salt High (ionic potassium salt) R-configuration
(S)-equol 242.27 g/mol 4-hydroxyphenyl, chroman-7-ol Low (neutral) S-configuration

*Calculated based on molecular formula.

Key Observations:
  • Solubility : Sodium and potassium salts (e.g., the target compound and Potassium (R)-[(3-ethoxy...)phenylacetate) exhibit higher aqueous solubility than neutral esters or free acids due to their ionic nature .
  • Stereochemical Impact : The R-configuration in the target compound and Methyl (2R)-...acetate (from ) contrasts with S-configuration in (S)-equol, which affects receptor binding and metabolic stability .

Q & A

Q. What are the established synthetic routes for Sodium (R)-(4-hydroxyphenyl)(phenylacetamido)acetate, and what critical parameters ensure enantiomeric purity?

The synthesis typically involves condensation of 4-hydroxyphenylacetic acid derivatives with phenylacetamide precursors under basic conditions. Sodium acetate is often used to buffer the reaction medium, ensuring optimal pH for amide bond formation (e.g., refluxing in DMF-acetic acid mixtures) . Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the preparation of (R)-configured analogs via stereoselective alkylation or enzymatic resolution . Post-synthesis purification via recrystallization (DMF-ethanol mixtures) or chiral HPLC (C18 columns with sodium 1-octanesulfonate buffer) is critical .

Q. How is the stereochemistry of this compound validated experimentally?

Chiral HPLC with UV detection (e.g., using β-cyclodextrin columns) confirms enantiopurity. Nuclear Magnetic Resonance (NMR) analysis, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, identifies diastereotopic protons and coupling constants indicative of the (R)-configuration . X-ray crystallography provides definitive proof of absolute configuration, as shown in structurally related 4-hydroxyphenylacetate derivatives .

Q. What standard analytical techniques are used to assess purity and stability of this compound?

  • HPLC-UV/Vis : Reverse-phase C18 columns with methanol-buffer mobile phases (e.g., 65:35 methanol-sodium acetate buffer) for quantifying impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and detects degradation products (e.g., deacetylated metabolites) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 4-hydroxyphenylacetate derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from stereochemical variations, assay conditions, or metabolite interference. Strategies include:

  • Dose-response profiling across multiple cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition) .
  • Metabolite screening via LC-MS to identify active/inactive derivatives .
  • Computational docking to compare binding affinities of (R)- and (S)-enantiomers with target proteins (e.g., PPAR-γ for anti-adipogenic effects) .

Q. What experimental designs are optimal for evaluating the anti-adipogenic activity of this compound?

  • In vitro models : Differentiate 3T3-L1 preadipocytes with insulin/dexamethasone, and quantify lipid accumulation via Oil Red O staining. Include enantiomer controls to isolate (R)-specific effects .
  • Transcriptomic profiling : RNA-seq or qPCR to assess PPAR-γ, C/EBPα, and adiponectin expression .
  • Dose optimization : Use logarithmic concentration ranges (1 nM–100 µM) to determine EC50_{50} values .

Q. How can enantiomeric impurities in synthetic batches impact pharmacological data interpretation?

Trace (S)-enantiomers may antagonize or mask the (R)-form’s activity. Mitigation strategies include:

  • Chiral purity assays : Validate batches with ≥99% enantiomeric excess (e.g., via chiral HPLC) .
  • Bioactivity cross-testing : Compare racemic mixtures vs. pure enantiomers in target assays .
  • Kinetic resolution studies : Monitor enantiomer interconversion under physiological pH/temperature .

Q. What methodologies are recommended for studying hepatic metabolism of this compound?

  • Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH, followed by LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .
  • CYP450 inhibition screening : Use probe substrates (e.g., coumarin for CYP2A6) to assess metabolic interactions .
  • In silico prediction : Tools like ADMET Predictor™ model first-pass metabolism and bioavailability .

Methodological Resources

  • Stereochemical Analysis : Refer to X-ray crystallography protocols in Acta Crystallographica and chiral HPLC conditions from pharmacopeial guidelines .
  • Bioactivity Assays : Adapt Lance™ cAMP or COX-2 inhibition assays as described for GPR88 receptor studies .
  • Synthetic Optimization : Review DMF-acetic acid reflux systems for analogous thiazolidinone syntheses .

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